molecular formula C19H21N3O2S B3701262 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B3701262
M. Wt: 355.5 g/mol
InChI Key: FBZWFGLWTDAQEH-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique combination of a dimethoxyphenyl group and an indole moiety, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a role in binding to biological targets, while the thiourea group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
  • 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
  • 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiocarbamate

Uniqueness

1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the specific combination of the dimethoxyphenyl and indole groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-15-9-14(10-16(11-15)24-2)22-19(25)20-8-7-13-12-21-18-6-4-3-5-17(13)18/h3-6,9-12,21H,7-8H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWFGLWTDAQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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